N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to the class of compounds known asNBOMes , which are potent agonists of the serotonin 5-HT2A receptor . The 5-HT2A receptor plays a crucial role in the brain and is involved in various functions such as mood regulation, cognition, and perception .
Mode of Action
Based on its structural similarity to nbomes, it can be hypothesized that it binds to the 5-ht2a receptor, leading to a series of intracellular events . This interaction could potentially result in hallucinogenic effects, similar to those observed with other NBOMes .
Biochemical Pathways
The activation of the 5-ht2a receptor typically leads to the release of intracellular calcium and activation of the phospholipase c pathway . This can result in various downstream effects, including changes in neuronal excitability and neurotransmitter release .
Pharmacokinetics
A study on a similar compound, 25b-nbf, showed that it was extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes
Result of Action
Given its structural similarity to nbomes, it may induce hallucinogenic effects by activating the 5-ht2a receptor . This could potentially lead to changes in perception, mood, and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations in the metabolizing enzymes can also influence the compound’s efficacy and toxicity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-14-10-12(24-2)6-7-15(14)25-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGBHJMANJBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.